4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid is a complex organic compound that features a combination of fluorenylmethoxycarbonyl (Fmoc) and piperidine structures
Preparation Methods
The synthesis of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of amino acids using the Fmoc group, followed by coupling reactions with piperidine derivatives. The reaction conditions often involve the use of reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the fluorenylmethoxycarbonyl group allows for oxidation reactions, which can be facilitated by reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine and pyrimidine rings can undergo substitution reactions, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Scientific Research Applications
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl group can act as a protective group, allowing for selective reactions at specific sites on the molecule. The piperidine and pyrimidine rings can interact with biological targets, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids and piperidine derivatives. For example:
- 4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(methoxycarbonyl)-L-phenylalanine
- {[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(4-iodophenyl)acetic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid lies in its combination of fluorenylmethoxycarbonyl, piperidine, and pyrimidine structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H29FN4O4 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C32H29FN4O4/c1-19-12-13-25(28(33)15-19)26-16-34-29(31(38)39)36-30(26)37-14-6-7-20(17-37)35-32(40)41-18-27-23-10-4-2-8-21(23)22-9-3-5-11-24(22)27/h2-5,8-13,15-16,20,27H,6-7,14,17-18H2,1H3,(H,35,40)(H,38,39) |
InChI Key |
BRMKPLBXMBUKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(N=C2N3CCCC(C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.